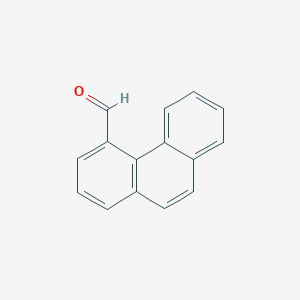

Phenanthrene-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

phenanthrene-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c16-10-13-6-3-5-12-9-8-11-4-1-2-7-14(11)15(12)13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPCNJUBMFWRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305885 | |

| Record name | phenanthrene-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41498-43-5 | |

| Record name | 4-Phenanthrenecarboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenanthrene-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of Phenanthrene 4 Carbaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde functional group in phenanthrene-4-carbaldehyde is a site of rich chemical reactivity, allowing for a variety of transformations. As an aromatic aldehyde, it lacks α-hydrogens, which precludes enolization and certain condensation pathways but makes it a suitable candidate for other reactions like the Cannizzaro reaction. Its reactivity is centered on the electrophilic carbonyl carbon and the potential for oxidation, reduction, and condensation reactions.

Oxidation Pathways to Carboxylic Acids

The oxidation of the aldehyde group on the phenanthrene (B1679779) scaffold yields the corresponding phenanthrene-4-carboxylic acid. This transformation is a common and fundamental reaction for aromatic aldehydes. The process involves the conversion of the aldehyde's C-H bond into a C-O bond, elevating the oxidation state of the carbon atom.

Various oxidizing agents can effectively convert this compound to its carboxylic acid derivative. The choice of reagent often depends on the desired reaction scale, yield, and tolerance of other functional groups in the molecule.

Potassium Permanganate (B83412) (KMnO₄): This is a powerful and common oxidizing agent for converting aldehydes to carboxylic acids. libretexts.org The reaction is typically carried out in an aqueous solution, which can be neutral, acidic, or basic, though basic conditions are often preferred for aldehyde oxidations. libretexts.org Under basic conditions, the permanganate ion (MnO₄⁻) attacks the aldehyde. The reaction proceeds through a manganate (B1198562) ester intermediate, which ultimately leads to the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid. chemistrysteps.com The disappearance of the deep purple color of the permanganate ion and the formation of a brown manganese dioxide (MnO₂) precipitate are visual indicators of the reaction's progress. durham.ac.uk

Chromium-Based Reagents: Chromium trioxide (CrO₃) in an acidic medium, often referred to as the Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid), is another effective system for this oxidation. Similar to permanganate, chromium-based oxidants convert the aldehyde to a carboxylic acid.

The general conditions for these types of oxidations are summarized in the table below.

Table 1: Representative Conditions for Oxidation of Aromatic Aldehydes

| Reagent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous NaOH or K₂CO₃, heat | Phenanthrene-4-carboxylate (salt) | Requires acidic workup to yield the carboxylic acid. MnO₂ is formed as a byproduct. libretexts.org |

Reduction Transformations to Alcohols

The reduction of the aldehyde group in this compound produces the corresponding primary alcohol, (phenanthren-4-yl)methanol. This transformation is a fundamental process in organic synthesis, achieved by adding two hydrogen atoms across the carbonyl double bond.

Complex metal hydrides are the most common and efficient reagents for the reduction of aldehydes. libretexts.org They act as a source of the hydride ion (H⁻), which functions as a potent nucleophile. libretexts.org

Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent, commonly used for the reduction of aldehydes and ketones. masterorganicchemistry.comleah4sci.com It is safe to handle and can be used in protic solvents like methanol (B129727) or ethanol. The mechanism involves the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon of this compound. This initial addition forms a tetrahedral alkoxide intermediate. Subsequently, the solvent (e.g., methanol) protonates the alkoxide to yield the final alcohol product, (phenanthren-4-yl)methanol. masterorganicchemistry.com

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much more powerful and reactive reducing agent than NaBH₄. libretexts.org The increased reactivity stems from the greater polarity of the Al-H bond compared to the B-H bond. Due to its high reactivity, LiAlH₄ must be used in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction mechanism is analogous to that of NaBH₄, involving hydride attack followed by protonation. However, the protonation step is performed in a separate acidic workup after the initial reduction is complete. While NaBH₄ is sufficient for reducing aldehydes, LiAlH₄ is typically used for reducing less reactive carbonyl compounds like carboxylic acids and esters. libretexts.org

Table 2: Comparison of Hydride Agents for Reduction of this compound

| Reagent | Formula | Reactivity | Typical Solvents | Workup |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild; reduces aldehydes and ketones | Methanol, Ethanol | Protonation by solvent |

Condensation Reactions and Adduct Formation

The aldehyde group of this compound can participate in various condensation reactions to form new carbon-carbon bonds. These reactions typically involve the nucleophilic attack on the carbonyl carbon by a carbanion or another nucleophile, followed by a dehydration step.

Wittig Reaction: This reaction allows for the conversion of the aldehyde into an alkene. It involves the reaction of this compound with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.commnstate.edu The ylide, typically prepared by treating a phosphonium (B103445) salt with a strong base, acts as a carbon nucleophile that attacks the aldehyde. masterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide as a byproduct. mnstate.edu By choosing the appropriate ylide, a variety of substituted vinyl-phenanthrene derivatives can be synthesized. For instance, reacting this compound with benzyltriphenylphosphonium (B107652) chloride in the presence of a base would be expected to yield 4-(2-phenylethenyl)phenanthrene. udel.eduresearchgate.net

Knoevenagel Condensation: This is a modification of the aldol (B89426) condensation where this compound reacts with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups, such as malonic acid or ethyl cyanoacetate). wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base, like an amine (e.g., piperidine). The base deprotonates the active methylene compound to form a stabilized carbanion (enolate), which then acts as a nucleophile, attacking the aldehyde. nih.gov The initial adduct undergoes dehydration to yield a stable α,β-unsaturated product. sigmaaldrich.com For example, the reaction with malononitrile (B47326) would produce (phenanthren-4-ylmethylene)malononitrile. nih.gov

Table 3: Expected Products from Condensation Reactions

| Reaction Type | Reactant | Catalyst/Base | Expected Product Structure |

|---|---|---|---|

| Wittig Reaction | Benzyltriphenylphosphonium ylide | Strong base (e.g., n-BuLi) | 4-(2-phenylethenyl)phenanthrene |

| Knoevenagel Condensation | Malononitrile | Piperidine | (Phenanthren-4-ylmethylene)malononitrile |

Intramolecular Cannizzaro Reaction Dynamics (Referencing Related Dicarbaldehyde Studies)

Since this compound is a mono-aldehyde that lacks α-hydrogens, it is a candidate for the intermolecular Cannizzaro reaction. In the presence of a strong base, two molecules of the aldehyde would undergo a disproportionation reaction, where one molecule is oxidized to phenanthrene-4-carboxylic acid and the other is reduced to (phenanthren-4-yl)methanol.

While this compound itself cannot undergo an intramolecular Cannizzaro reaction, the dynamics of this process can be understood by examining related dicarbaldehyde systems where two aldehyde groups are held in close proximity. Studies on compounds like biphenyl-2,2'-dicarbaldehyde and naphthalene-1,8-dicarbaldehyde (B180751) provide significant mechanistic insight.

In these dicarbaldehyde systems, the reaction is initiated by the attack of a hydroxide (B78521) ion on one of the carbonyl carbons to form a tetrahedral hydrated intermediate (a gem-diol anion). In a subsequent, typically rate-determining step, a hydride ion is transferred from this intermediate directly to the second, adjacent aldehyde group within the same molecule. This intramolecular hydride transfer is facilitated by the spatial proximity of the two functional groups. The result is the simultaneous formation of a carboxylate and an alkoxide within the same molecule, which upon workup yields a hydroxymethyl-carboxylic acid.

Kinetic studies on biphenyl-2,2'-dicarbaldehyde have shown that the reaction is intramolecular and typically second order in base. udel.edu The mechanism is believed to involve a rate-determining hydride transfer from the dianion of a hydrated formyl group to the second formyl group. wikipedia.org The study of solvent and kinetic isotope effects (kH/kD ≈ 1.7-1.8) in these systems supports a mechanism involving the direct transfer of a hydride ion rather than a proton and two electrons. udel.eduresearchgate.net These studies on constrained dicarbaldehydes highlight the key mechanistic features of the Cannizzaro reaction, particularly the crucial hydride transfer step, which is fundamental to the disproportionation process.

Electrophilic Substitution Reactions on the Phenanthrene Ring System

The phenanthrene ring system is susceptible to electrophilic substitution. The position of substitution is influenced by the inherent reactivity of the different carbons in the polycyclic aromatic hydrocarbon and the directing effects of existing substituents. Phenanthrene is generally more reactive than benzene (B151609) in electrophilic substitutions. libretexts.org The aldehyde group (-CHO) in this compound is a deactivating, meta-directing group. organicchemistrytutor.comlibretexts.orgyoutube.com This means it reduces the reactivity of the aromatic ring towards electrophiles and directs incoming electrophiles to positions meta to itself.

Nitration is a classic electrophilic aromatic substitution reaction. Studies on the nitration of the parent phenanthrene molecule in acetic anhydride (B1165640) show that substitution occurs at multiple positions, with the primary products being 1-, 3-, 4-, and 9-nitrophenanthrene. rsc.org

Halogenation of polycyclic aromatic hydrocarbons like phenanthrene can proceed under milder conditions compared to benzene. chemicalforums.com The regioselectivity of halogenation is also governed by the directing effects of any substituents present on the ring.

In the case of this compound, the C4-aldehyde group is expected to direct incoming halogens to its meta positions. Research on substituted benzo[c]phenanthrenes has demonstrated that bromination follows the same regioselectivity patterns as nitration, with substituent effects being the dominant factor in directing the attack of the electrophile. acs.org Therefore, halogenation of this compound would likely yield a mixture of isomers, with substitution occurring at positions electronically favored by the interplay between the deactivating aldehyde group and the phenanthrene core's reactivity.

Advanced Reaction Mechanisms

Reductive photocarboxylation of phenanthrene provides a method for carbon fixation, producing derivatives of phenanthrene carboxylic acid. researchgate.net The mechanism involves photoinduced electron transfer (PET), a process where an electronically excited state molecule either accepts or donates an electron. mdpi.comyoutube.com

In a well-studied example, the irradiation of phenanthrene in a CO₂-saturated DMSO solution in the presence of an electron donor like N,N-dimethylaniline (DMA) initiates the reaction. The process is understood to proceed via the following steps:

Photoexcitation : Phenanthrene absorbs light and is promoted to an excited state.

Single Electron Transfer (SET) : The excited phenanthrene acts as an electron acceptor, receiving an electron from the donor (DMA) to form the phenanthrene radical anion. mdpi.com

Reaction with CO₂ : The phenanthrene radical anion then reacts with carbon dioxide.

Intermediate Formation : A key proposed intermediate is the 9-carboxy-9,10-dihydrophenanthr-10-yl radical.

Further Reduction and Product Formation : This radical intermediate can be further reduced by another phenanthrene radical anion, leading to the formation of products such as 9,10-dihydrophenanthrene-9-carboxylic acid and trans-9,10-dihydrophenanthrene-9,10-dicarboxylic acid.

This SET-promoted process is an efficient way to generate radical species from substrates like phenanthrene under mild conditions, enabling C-C bond formation. mdpi.com

Radical Reactions in this compound Chemistry

The chemistry of this compound in the context of radical reactions is primarily dictated by the aldehyde functional group, which can undergo several transformations under radical conditions. A key process is the homolytic cleavage of the aldehydic C-H bond, which is relatively weak and susceptible to abstraction by a radical initiator. This abstraction generates a resonance-stabilized acyl radical. The stability of this radical is enhanced by the delocalization of the unpaired electron into the phenanthrene ring system.

Once formed, the phenanthrene-4-carbonyl radical can participate in various reactions. A common pathway is the addition to unsaturated systems, such as alkenes or alkynes, in a Giese-type reaction. Furthermore, these acyl radicals can be trapped by radical scavengers or undergo dimerization.

Another significant aspect of the radical chemistry of aromatic aldehydes is the addition of radicals to the carbonyl double bond. However, the addition of carbon-centered radicals to the carbonyl group is often a reversible process, with the equilibrium favoring the starting materials. libretexts.org For a productive reaction to occur, the resulting alkoxy radical must be trapped in a subsequent rapid step, for instance, through reduction or an intramolecular cyclization. In the case of this compound, intermolecular oxidative radical additions could lead to the formation of ketones, a process that represents a significant challenge due to the aforementioned reversibility. acs.orgacs.org

Recent advancements have demonstrated that aromatic aldehydes can serve as precursors to sp3-carbon centered radicals through electrochemical methods involving the generation of acyl radicals and their subsequent conversion to redox-active esters. rsc.org This opens up possibilities for utilizing this compound in novel carbon-carbon bond-forming reactions under electrochemical conditions.

The following table summarizes plausible radical reactions involving the aldehyde functional group, which are applicable to this compound based on the general reactivity of aromatic aldehydes.

| Reaction Type | Initiation Step | Key Intermediate | Potential Product Type |

| Acyl Radical Formation | H-abstraction from the C-H bond of the aldehyde | Phenanthrene-4-carbonyl radical | - |

| Giese-type Addition | Addition of the acyl radical to an alkene | β-keto alkyl radical | Ketones |

| Oxidative Radical Addition | Addition of a carbon radical to the carbonyl group | Alkoxy radical | Ketones |

| Decarbonylation | Loss of carbon monoxide from the acyl radical | Phenanthren-4-yl radical | Aryl-substituted products |

C–H Arylation Mechanistic Insights (e.g., Pd/o-Chloranil Catalysis)

The direct C–H arylation of polycyclic aromatic hydrocarbons (PAHs) represents a powerful and atom-economical method for the synthesis of biaryl compounds. For phenanthrene and its derivatives, palladium catalysis, particularly with the use of o-chloranil as an oxidant and ligand, has been shown to be effective. Computational studies on the C-H arylation of phenanthrene with trimethylphenylsilane, catalyzed by a Pd/o-chloranil system, have elucidated a detailed mechanistic pathway that is likely applicable to this compound. acs.orgacs.orgrsc.orgnih.gov This process occurs through a sequence of transmetalation, carbometalation, and trans-β-hydrogen elimination steps. acs.orgacs.orgrsc.orgnih.gov

The reaction is notable for its regioselectivity, with arylation occurring preferentially at the K-region (the 9 and 10 positions) of the phenanthrene core due to its higher reactivity, which resembles that of an alkene. acs.orgrsc.org The aldehyde group at the 4-position in this compound would be expected to influence the electronic properties of the phenanthrene system, but the fundamental mechanistic steps of the C-H arylation are anticipated to remain consistent. In this catalytic cycle, o-chloranil plays a multifaceted role, acting as a ligand, an oxidant, and a base. acs.orgacs.orgrsc.org

The catalytic cycle is initiated by the formation of an active palladium species. The first key step in the C-H arylation of the phenanthrene core is transmetalation . In this process, the aryl group from an organometallic reagent, such as trimethylphenylsilane, is transferred to the palladium center. This step generates an arylpalladium(II) species, which is the active arylating agent in the catalytic cycle. acs.org

Following transmetalation, the arylpalladium(II) complex coordinates to the phenanthrene ring. The subsequent step is carbometalation , where the palladium-bound aryl group adds across one of the double bonds of the phenanthrene core. acs.org For phenanthrene, this addition occurs preferentially at the C9-C10 bond (the K-region). acs.orgrsc.org This insertion of the phenanthrene double bond into the Pd-Aryl bond results in the formation of a σ-alkylpalladium(II) intermediate.

The key steps in the initial phase of the catalytic cycle are summarized below:

| Step | Description | Intermediate Formed |

| Transmetalation | Transfer of the aryl group from the organometallic reagent to the palladium center. | Arylpalladium(II) complex |

| Coordination | The arylpalladium(II) complex coordinates to the K-region of the phenanthrene ring. | π-complex |

| Carbometalation | Insertion of the phenanthrene C9-C10 double bond into the Pd-Aryl bond. | σ-Alkylpalladium(II) intermediate |

The final key step in the catalytic cycle is trans-β-hydrogen elimination . Following the carbometalation step, the resulting σ-alkylpalladium(II) intermediate contains a hydrogen atom at the β-position relative to the palladium center. For this elimination to occur, the Pd-C and C-H bonds must be in a syn-coplanar arrangement. However, the initial product of carbometalation has these bonds in an anti-conformation. Therefore, a conformational change or isomerization is required to bring the palladium and the hydrogen atom into the necessary syn-orientation. acs.org

Once the syn-conformation is achieved, the palladium atom abstracts the β-hydrogen, leading to the elimination of a palladium hydride species and the formation of the C-H arylated phenanthrene product. The palladium hydride then undergoes reductive elimination in the presence of o-chloranil to regenerate the active palladium catalyst, thus completing the catalytic cycle. acs.org The o-chloranil also facilitates the final elimination step by acting as a base to accept the proton. acs.orgacs.orgrsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Electronic Spectroscopy

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission techniques, provides valuable insights into the electronic structure and photophysical properties of Phenanthrene-4-carbaldehyde.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Applications

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is characteristic of the compound's extended π-conjugated system.

The UV-Vis spectrum of phenanthrene (B1679779) derivatives typically exhibits multiple absorption bands. Intense bands are commonly observed in the range of 250-275 nm, with less intense absorptions extending to longer wavelengths, sometimes up to 380 nm. researchgate.net In the case of aldehyde-substituted phenanthrenes, weak absorption bands have been observed at approximately 334 nm and 349 nm. nih.gov These are attributed to the n→π* transition of the carbonyl group, where a non-bonding electron from the oxygen atom is excited to an anti-bonding π* orbital. The more intense bands at shorter wavelengths arise from π→π* transitions within the phenanthrene ring system.

The precise absorption maxima (λmax) and molar absorptivity (ε) are sensitive to the solvent environment and the presence of other functional groups on the phenanthrene core. This sensitivity allows UV-Vis spectroscopy to be a useful tool for probing the local environment of the molecule and for quantitative analysis.

Table 1: Typical UV-Vis Absorption Data for Phenanthrene Derivatives

| Wavelength Range (nm) | Transition Type | Typical Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| 250 - 280 | π → π | High |

| 280 - 380 | π → π | Moderate to Low |

| 330 - 350 | n → π* | Low |

Note: The exact values for this compound may vary based on solvent and experimental conditions.

Fluorescence Emission Spectroscopy for Elucidating Molecular Interactions

Fluorescence spectroscopy is a highly sensitive technique that provides information about the excited state of a molecule and its interactions with the surrounding environment. Upon absorption of a photon, a molecule is promoted to an excited electronic state. For fluorescent molecules like this compound, this excited state can relax by emitting a photon, a process known as fluorescence.

The parent compound, phenanthrene, exhibits a characteristic fluorescence emission peak at around 365 nm when excited at 275 nm. aatbio.com The emission spectrum of phenanthrene derivatives can be influenced by the nature and position of substituents. For instance, in soil analysis, phenanthrene has shown characteristic emission peaks at 387 nm, 407 nm, 432 nm, and 456 nm with an excitation wavelength of 350 nm. nih.gov

The fluorescence of this compound can be quenched or enhanced by various molecular interactions, such as solvent polarity, pH, and the presence of other molecules. This property makes fluorescence spectroscopy a powerful tool for studying intermolecular interactions, such as binding to biological macromolecules or inclusion in host-guest complexes. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, provides information about the change in geometry and electronic distribution of the molecule between the ground and excited states.

Table 2: Representative Fluorescence Emission Data for Phenanthrene

| Excitation Wavelength (nm) | Emission Maxima (nm) |

| 275 | 365 aatbio.com |

| 350 | 387, 407, 432, 456 nih.gov |

Note: This data is for the parent phenanthrene molecule; the emission of this compound may differ.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is an indispensable tool for the identification of functional groups within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has a characteristic set of vibrational frequencies, making the FTIR spectrum a molecular "fingerprint."

For this compound, the most prominent and diagnostic absorption band is that of the carbonyl (C=O) stretching vibration of the aldehyde group. This typically appears as a strong, sharp peak in the region of 1700-1740 cm⁻¹. In a study of phenanthrene metabolites, a strong absorption band at 1734 cm⁻¹ was attributed to a carboxyl group, which is in the same region as an aldehyde carbonyl stretch. nih.gov The exact position of this band can be influenced by conjugation with the aromatic ring and electronic effects of other substituents.

Other characteristic absorption bands for this compound include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aldehydic C-H stretching: Two weak bands are often seen around 2850 cm⁻¹ and 2750 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region.

C-H in-plane and out-of-plane bending: These appear in the fingerprint region (below 1500 cm⁻¹) and are characteristic of the substitution pattern on the aromatic rings.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Intensity |

| > 3000 | Aromatic C-H Stretch | Medium |

| ~2850, ~2750 | Aldehydic C-H Stretch | Weak |

| 1700 - 1740 | Carbonyl (C=O) Stretch | Strong |

| 1450 - 1600 | Aromatic C=C Stretch | Medium to Strong |

| < 1500 | Fingerprint Region (C-H Bending) | Complex |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For this compound, both ¹H NMR and ¹³C NMR spectroscopy are essential.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling). The aromatic region of the ¹H NMR spectrum of this compound is expected to be complex due to the multiple, distinct protons on the phenanthrene core. The aldehydic proton will appear as a highly deshielded singlet or a finely coupled multiplet in the downfield region of the spectrum, typically between 9 and 10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is particularly diagnostic, appearing at a very downfield chemical shift, typically in the range of 190-200 ppm. The aromatic carbons will resonate in the region of approximately 120-150 ppm. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups and quaternary carbons.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning all the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Table 4: General Expected Chemical Shift Ranges in NMR for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Aldehydic C-H | 9.0 - 10.0 |

| ¹H | Aromatic C-H | 7.0 - 9.0 |

| ¹³C | Carbonyl C=O | 190 - 200 |

| ¹³C | Aromatic C | 120 - 150 |

Note: Specific chemical shifts and coupling constants require experimental determination.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for the separation, purification, and analysis of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), is typically used. The compound is detected using a UV-Vis detector, often a diode-array detector (DAD) that can acquire a full UV-Vis spectrum of the eluting peak, aiding in its identification. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination. nih.govresearchgate.netupm.edu.myhelixchrom.com

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC can be used for purity assessment and to monitor the progress of its synthesis or reactions. The compound is vaporized and separated in a capillary column. Detection is often achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides both retention time data and a mass spectrum of the compound, which is a highly specific fingerprint that allows for unambiguous identification. nih.govnih.govhpst.cznist.gov

The choice of chromatographic technique and conditions depends on the specific analytical goal, whether it is routine purity checking, preparative purification, or detailed analysis of reaction mixtures.

Table 5: Typical Chromatographic Conditions for the Analysis of Phenanthrene Derivatives

| Technique | Column Type | Mobile/Carrier Gas | Detector |

| HPLC | Reversed-Phase C18 | Acetonitrile/Water Gradient | UV-Vis (DAD) |

| GC | Capillary (e.g., DB-5) | Helium or Hydrogen | FID or MS |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenanthrene derivatives. The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

While specific studies detailing the HPLC analysis of this compound are not abundant, established methods for the separation of phenanthrene and its metabolites provide a strong foundation. For instance, the analysis of various phenanthrene derivatives often employs a C18 column with a gradient elution of acetonitrile and water. The UV detection wavelength is a critical parameter, and for phenanthrene-like structures, it is often set in the range of 254 nm to capture the characteristic aromatic absorbance.

In a broader context of analyzing carbonyl compounds and PAHs, HPLC methods have been developed for their simultaneous determination. These methods often involve derivatization of the carbonyl group, for example, with 2,4-dinitrophenylhydrazine (B122626) (DNPH), to enhance detection. nih.govresearchgate.net However, for a compound like this compound with a significant chromophore, direct detection is often feasible.

A study on the degradation of phenanthrene reported HPLC analysis using a C18 column with a methanol (B129727)/water gradient, where phenanthrene itself eluted at 41.9 minutes. nih.gov While not directly measuring this compound, this indicates the retention behavior of the parent structure, suggesting that the more polar aldehyde derivative would have a shorter retention time under similar conditions.

Table 1: Illustrative HPLC Parameters for Analysis of Phenanthrene Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: These are general parameters and would require optimization for the specific analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). While specific UPLC methods for this compound are not extensively documented in publicly available literature, the principles of separation are analogous to HPLC.

The analysis of isomeric phenanthrene derivatives often benefits from the enhanced separation efficiency of UPLC. A UPLC system coupled with a photodiode array (PDA) detector would allow for the acquisition of UV spectra across a range of wavelengths, aiding in the identification and purity assessment of this compound. The mobile phases would likely consist of acetonitrile and water, with potential modifiers like formic acid to improve peak shape.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the definitive identification and quantification of this compound. This technique combines the separation capabilities of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer.

For a molecule like this compound (C₁₅H₁₀O), the expected exact mass can be calculated and used for high-resolution mass spectrometry (HRMS) to confirm its elemental composition. In a typical LC-MS analysis, the compound would first be separated on a chromatographic column and then introduced into the mass spectrometer.

Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques for PAHs and their derivatives. nih.govsciex.com For this compound, ESI in positive ion mode would likely yield a prominent protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton.

Tandem mass spectrometry (LC-MS/MS) can provide further structural information by inducing fragmentation of the parent ion and analyzing the resulting product ions. This technique is highly selective and sensitive, making it suitable for trace-level analysis. A study on the analysis of phenolic PAH metabolites utilized LC-MS/MS for their quantification in urine samples, demonstrating the applicability of this technique for related compounds. researchgate.netnih.gov

In the context of phenanthrene degradation studies, LC-MS has been used to identify metabolites. For instance, phenanthrene cis-3,4- and 9,10-dihydrodiols were detected with negative ion APCI/MS, showing a mass-to-charge ratio [M-H-H₂O]⁻ at m/z 193. nih.gov This highlights the type of mass spectral data that can be obtained for phenanthrene derivatives.

Table 2: Anticipated LC-MS Parameters for this compound

| Parameter | Description |

| Chromatography | HPLC or UPLC with a reversed-phase column |

| Ionization Source | Electrospray Ionization (ESI) in positive mode |

| Precursor Ion (MS1) | [M+H]⁺ corresponding to C₁₅H₁₀O |

| Product Ions (MS2) | Characteristic fragments of the phenanthrene core and aldehyde group |

| Detection Mode | Selected Reaction Monitoring (SRM) for targeted quantification |

Note: The specific m/z values and fragmentation patterns would need to be determined experimentally.

Computational Chemistry and Theoretical Investigations of Phenanthrene 4 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the molecular properties of compounds like Phenanthrene-4-carbaldehyde.

Density Functional Theory (DFT) Applications (e.g., B3LYP/6-31++G(d,p))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry. The B3LYP functional combined with a 6-31++G(d,p) basis set is a widely used level of theory that balances accuracy and computational cost for organic molecules. For this compound, these calculations would typically be employed to determine its optimized ground-state geometry, vibrational frequencies, and various electronic properties. While studies on other phenanthrene (B1679779) derivatives have utilized DFT to explore the effects of different functional groups, specific data for this compound is not present in the reviewed literature. yu.edu.jokoyauniversity.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the electronic absorption and emission properties, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. This approach would be used to calculate the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π-π* or n-π*). Such an analysis would be crucial for understanding the photophysical behavior of this compound. However, specific TD-DFT studies on this compound are not available.

Multiconfigurational Second-Order Perturbation Approaches

For molecules where electron correlation is particularly important or for studying certain excited states, multiconfigurational methods like the Complete Active Space Second-Order Perturbation Theory (CASPT2) are often necessary. These methods provide a more accurate description of the electronic structure than single-reference methods like DFT and TD-DFT in challenging cases. There is no indication in the current scientific literature that such advanced methods have been applied to this compound.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and photophysical properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the chemical reactivity and the electronic absorption spectrum. For this compound, the HOMO is expected to be distributed over the phenanthrene ring system, while the LUMO would likely have significant contributions from the carbaldehyde group, facilitating electronic transitions. Studies on phenanthrenone (B8515091) derivatives have shown that modifications to functional groups can significantly alter the HOMO-LUMO gap, thereby tuning the electronic properties. researchgate.netrsc.org A hypothetical data table for this compound based on typical values for similar aromatic aldehydes is presented below for illustrative purposes, but it is important to note that these are not based on actual published calculations for this specific molecule.

Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 4.0 |

Note: These values are illustrative and not derived from actual computational results for this compound.

Density of States (DOS) Investigations

A Density of States (DOS) analysis provides a graphical representation of the number of available electronic states at each energy level. The partial density of states (PDOS) can further break this down to show the contribution of different atoms or molecular fragments to the molecular orbitals. For this compound, a DOS and PDOS analysis would reveal the relative contributions of the phenanthrene core and the carbaldehyde group to the frontier orbitals and other molecular orbitals. This information would offer deeper insight into the electronic structure and potential sites of reactivity. At present, no DOS investigations for this compound have been reported.

Molecular Orbital Visualization

The electronic properties and reactivity of this compound can be elucidated through the visualization of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in determining the molecule's chemical stability and reactivity. researchgate.net

The HOMO represents the region of the molecule most likely to donate electrons in a chemical reaction, while the LUMO indicates the region most susceptible to accepting electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap generally suggests higher reactivity.

Detailed analyses of molecular orbitals and density of states can reveal significant shifts in energy levels and optical properties upon substitution. researchgate.net These computational methods provide a comprehensive understanding of the electronic structure of compounds like this compound.

Reactivity and Interaction Studies

Potential Energy Surface (PES) mapping is a conceptual tool used to analyze molecular geometry and the dynamics of chemical reactions. libretexts.orgwikipedia.org It describes the energy of a system as a function of its atomic coordinates. wikipedia.org By mapping the PES, one can identify energy minima corresponding to reactants and products, as well as saddle points representing transition states. wikipedia.org

For phenanthrene and its derivatives, PES mapping can elucidate reaction pathways and isomerization processes. For example, the hydrogen-assisted isomerization of phenanthrene to anthracene (B1667546) has been studied using PES, revealing the intermediates and energy barriers involved in the ring-opening and rearrangement processes. researchgate.net Similarly, the formation of phenanthrene from the gas-phase reaction of the methyl radical with the fluorenyl radical has been investigated, identifying distinct pathways for phenanthrene and its isomer, anthracene. nih.gov

The reactivity of PAHs in reactions such as Diels-Alder cycloadditions is also influenced by their size and structure, which can be understood through PES analysis. nih.gov While a specific PES map for this compound is not provided, these studies on the parent phenanthrene molecule demonstrate the utility of this computational approach in understanding its reactivity. The aldehyde functional group would introduce additional complexities and reaction channels to the PES.

The charge distribution and molecular electrostatic potential (MEP) are fundamental to understanding the reactivity of a molecule. MEP analysis provides a visual representation of the charge distribution, identifying electron-rich and electron-poor regions. nih.gov These regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

In aromatic aldehydes, the oxygen atom of the carbonyl group is typically an electron-rich site (colored red in MEP maps), making it a likely target for electrophilic attack. nih.gov Conversely, the hydrogen atoms often carry a partial positive charge (colored blue), indicating electron-deficient regions. nih.gov For instance, in anthracene-9,10-dicarboxaldehyde, the area around the oxygen atoms of the aldehyde groups is electron-rich. nih.gov

Computational methods like Density Functional Theory (DFT) are used to calculate atomic charges and generate MEP maps. nih.govnih.gov Different methods for calculating atomic charges, such as Natural Bond Order (NBO), ChelpG, and Mulliken, can be employed to predict reactive sites on PAHs. nih.gov These analyses are crucial for understanding the interactions of this compound with other molecules and predicting its chemical behavior.

Natural Bond Orbital (NBO) analysis is a powerful quantum chemical method for examining bonding and interactions within a molecule. researchgate.netfaccts.de It provides insights into donor-acceptor interactions between filled and virtual orbitals, which are crucial for understanding intra- and intermolecular interactions. nih.govresearchgate.net

NBO analysis can elucidate the Lewis structure of a molecule by describing localized bonds and lone pairs. q-chem.com The interactions between filled (donor) and empty (acceptor) orbitals are quantified by second-order perturbation theory, with the stabilization energy E(2) indicating the strength of the interaction. nih.gov This method is also used to study delocalization and resonance in aromatic systems. chemrxiv.org

For aromatic compounds, NBO analysis helps in understanding the π-aromaticity by evaluating the interactions between π and π* orbitals. chemrxiv.org In substituted phenanthrenes, NBO analysis can reveal how the substituent affects the electronic structure and stability of the molecule. For example, in anthracene-9,10-dicarboxaldehyde, NBO studies predicted high stability. nih.gov

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) analyses are computational tools used to identify and visualize non-covalent interactions within and between molecules. jussieu.frchemrxiv.org The RDG is a function of the electron density and its derivatives, and peaks in the RDG at low densities are indicative of non-covalent interactions. jussieu.fr

NCI analysis provides a 3D visualization of these interactions, distinguishing between different types such as van der Waals interactions, hydrogen bonds, and steric clashes. researchgate.net The sign of the second Hessian eigenvalue of the electron density multiplied by the density helps to characterize the strength and nature of these interactions. jussieu.fr

These methods are applicable to a wide range of chemical systems, from small molecules to large biomolecules. jussieu.fr For a molecule like this compound, RDG and NCI analyses can reveal intramolecular interactions, such as those between the aldehyde group and the aromatic rings, as well as intermolecular interactions in dimers or larger aggregates. In a related study on anthracene-9,10-dicarboxaldehyde, NCI analysis revealed the presence of Van der Waals forces and steric effects. nih.gov

Prediction of Spectroscopic Parameters

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules. Theoretical calculations can provide valuable insights into vibrational, electronic, and nuclear magnetic resonance (NMR) spectra.

For aromatic compounds, Density Functional Theory (DFT) calculations are commonly used to predict vibrational frequencies (infrared and Raman spectra). nih.gov These predictions, when compared with experimental data, allow for a detailed assignment of the vibrational modes. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) is employed to simulate electronic spectra (UV-Vis). researchgate.net For halogenated phenanthrenes, TD-DFT calculations have shown shifts in absorption peaks upon halogenation. researchgate.net

Computational methods can also predict NMR chemical shifts, which provide information about the electronic environment of the nuclei. researchgate.net The combination of these predicted spectroscopic parameters provides a comprehensive characterization of the molecular structure and electronic properties of this compound.

Table of Predicted Spectroscopic Data for a Related Compound (Anthracene-9,10-dicarboxaldehyde)

| Property | Predicted Value |

| HOMO-LUMO Energy Gap | 2.8014 eV |

| Global Hardness | 1.4007 eV |

| Global Softness | 0.7139 eV |

| Chemical Potential | -4.8996 eV |

| Electronegativity | 4.8996 eV |

| Electrophilicity Index | 8.5692 eV |

| Data for Anthracene-9,10-dicarboxaldehyde from a DFT study, which can provide a comparative basis for this compound. nih.gov |

Theoretical Absorption and Emission Spectra

No specific studies detailing the theoretical absorption and emission spectra of this compound were identified. Such a study would typically involve methods like Time-Dependent Density Functional Theory (TD-DFT) to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption and emission wavelengths.

Mechanistic Pathways Elucidation through Computational Modeling

Information regarding the use of computational modeling to elucidate the mechanistic pathways of this compound is not available in the searched literature. Computational investigations in this area would likely explore reaction mechanisms, transition states, and reaction kinetics of this specific compound.

Research Applications and Derivatives of Phenanthrene 4 Carbaldehyde in Academic Contexts

Role as a Synthetic Intermediate

The chemical reactivity of the aldehyde group on the rigid phenanthrene (B1679779) backbone makes phenanthrene-4-carbaldehyde a versatile precursor in organic synthesis. It provides a strategic entry point for constructing elaborate molecular architectures through carbon-carbon bond-forming reactions.

Precursor for Advanced Organic Synthesis

This compound is a valuable starting material for synthesizing a variety of complex organic molecules. The aldehyde functionality allows it to participate in numerous well-established synthetic transformations, enabling the extension of its molecular framework. For instance, aromatic aldehydes like this compound are suitable substrates for reactions such as the Wittig reaction and the Knoevenagel condensation. wikipedia.orgudel.eduorganic-chemistry.orgresearchgate.netsigmaaldrich.com

The Wittig reaction facilitates the conversion of aldehydes into alkenes by reacting them with a phosphorus ylide. organic-chemistry.orgmasterorganicchemistry.com By choosing an appropriate ylide, such as one derived from benzyltriphenylphosphonium (B107652) chloride, this compound can be transformed into phenanthrene-based stilbene (B7821643) derivatives. udel.edumnstate.edu Stilbenes are a class of compounds with significant research interest due to their electronic and optical properties. nih.gov

Similarly, the Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base, to form a new carbon-carbon double bond. wikipedia.orgsigmaaldrich.com Reacting this compound with a compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) would yield α,β-unsaturated products, which are themselves versatile intermediates for further synthetic elaboration. researchgate.netacgpubs.org These reactions demonstrate how the aldehyde group serves as a gateway to introduce new functional groups and build molecular complexity upon the phenanthrene core.

Building Block for Complex Polycyclic Aromatic Hydrocarbons

The synthesis of larger, more intricate polycyclic aromatic hydrocarbons (PAHs) is a significant objective in materials science and chemistry. frontiersin.org this compound can serve as a fundamental building block in this endeavor. Synthetic strategies that form new rings, such as annulation reactions, can utilize the aldehyde group as a starting point. researchgate.net

For example, a stilbene derivative synthesized from this compound via a Wittig reaction could undergo a subsequent photocyclization reaction. This process, known as the Mallory reaction, is a classic method for forming new aromatic rings and is widely used in the synthesis of phenanthrenes and helicenes from stilbene precursors. semanticscholar.orgthieme-connect.deresearchgate.net By strategically designing the stilbene, this cyclization can lead to the fusion of additional aromatic rings onto the phenanthrene structure, thereby constructing larger, π-extended PAH systems. Such larger PAHs are investigated for their unique electronic and photophysical properties. frontiersin.org

Biological Probes and Molecular Interaction Studies

Derivatives of phenanthrene are widely employed as fluorescent probes to investigate biological systems. Their rigid, planar structure and inherent fluorescence provide a sensitive tool for studying the interactions between small molecules and large biomacromolecules like proteins and nucleic acids.

Investigations of Aromatic Aldehyde-Biomacromolecule Interactions (e.g., with Proteins like Bovine Serum Albumin)

Phenanthrene derivatives are utilized to explore binding interactions with transport proteins, such as bovine serum albumin (BSA). nih.gov BSA is a model protein in these studies due to its structural similarity to human serum albumin and its ability to bind and transport a wide variety of molecules in the bloodstream. researchgate.netnih.gov

Researchers synthesize fluorescent probes based on the phenanthrene scaffold to study these interactions. For example, a phenanthrene–pyrene-based fluorescent probe (PPI) has been used to investigate the binding proficiency with BSA. researchgate.net Spectroscopic analysis of the interaction between the probe and BSA reveals changes in the fluorescence emission, indicating that the probe binds to the protein. researchgate.netnih.gov Through techniques like fluorescence quenching and competitive displacement assays, the specific binding site on BSA can be identified. Studies have shown that phenanthrene-based probes can bind preferentially to specific locations, such as subdomain IIA (site I) of BSA. researchgate.netnih.gov Thermodynamic analysis of this binding provides insight into the forces driving the interaction.

| Parameter | Value | Interaction Indicated | Source |

|---|---|---|---|

| Binding Constant (K) | ~105 M-1 | Strong 1:1 interaction between probe and BSA | researchgate.net |

| ΔH° (Enthalpy Change) | Negative | Predominance of van der Waals forces and/or extensive hydrogen bonding | researchgate.netnih.gov |

| ΔS° (Entropy Change) | Negative | ||

| ΔG° (Gibbs Free Energy) | Negative | Spontaneous binding process | researchgate.netnih.gov |

Exploration of Phenanthrene Derivatives as Topoisomerase II Inhibitors

Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication and transcription, making it a key target for anticancer drugs. wikipedia.org Several natural and synthetic phenanthrene derivatives have been evaluated for their potential to inhibit this enzyme. quimicaorganica.org

Specifically, phenanthrenequinones, which are oxidized forms of phenanthrenes, have shown significant cytotoxic activity against various human cancer cell lines. quimicaorganica.orgresearchgate.net A computational model based on these compounds suggested that their mode of action could be the inhibition of topoisomerase II. quimicaorganica.org Subsequent biochemical assays, such as DNA cleavage assays, confirmed this hypothesis for certain derivatives like calanquinone A. quimicaorganica.org These compounds act as topoisomerase II "poisons," which stabilize the transient complex formed between the enzyme and DNA, leading to double-strand breaks and ultimately triggering cell death (apoptosis). wikipedia.orgsemanticscholar.orgquimicaorganica.org The structure-activity relationship studies indicate that the specific placement of hydroxyl and methoxy (B1213986) groups on the phenanthrene ring is critical for cytotoxic potency. quimicaorganica.orgresearchgate.net

Studies on the Molecular Mechanism of Action (Covalent Bonding, π-π Stacking)

The interaction between phenanthrene derivatives and biomacromolecules is governed by a combination of molecular forces. In the case of non-covalent binding to proteins like BSA, thermodynamic data suggests that van der Waals forces and hydrogen bonding are the primary drivers of the interaction. researchgate.netnih.gov

Furthermore, π-π stacking is a significant interaction for planar aromatic molecules like phenanthrene. Molecular dynamics simulations have shown that the middle ring of the phenanthrene core is crucial for forming π-π interactions with aromatic amino acid residues, such as phenylalanine, within the protein's binding pocket. frontiersin.org Guanidino-phenanthrene derivatives have also been studied for their interaction with DNA, where partial intercalation of the planar phenanthrene moiety between DNA base pairs, a form of π-π stacking, is a possible binding mode, complemented by electrostatic interactions. researchgate.net

While most interactions with proteins are non-covalent, some phenanthrene-containing compounds can form covalent bonds. For instance, the anticancer agent phenanthriplatin, which contains a phenanthridine (B189435) ligand (a nitrogen-containing phenanthrene analogue), acts as a topoisomerase II poison by forming a covalent bond between its platinum center and DNA. semanticscholar.org This covalent lesion traps the topoisomerase II enzyme on the DNA, preventing the religation of the DNA strands and leading to cell death. semanticscholar.org This highlights that the broader class of phenanthrene-based structures can engage in diverse mechanisms of action, from non-covalent π-stacking to the formation of irreversible covalent adducts.

Environmental Science Research

Research into the environmental fate of polycyclic aromatic hydrocarbons (PAHs) is a significant area of study due to their persistence and potential toxicity. Phenanthrene is often used as a model compound in these studies.

Bioremediation Studies of Polycyclic Aromatic Hydrocarbons (PAHs)

Bioremediation utilizes microorganisms to degrade and detoxify environmental pollutants. The biodegradation of phenanthrene has been extensively investigated to understand the mechanisms of PAH removal from contaminated environments.

Under anaerobic conditions, such as those found in saturated sediments, sulfate-reducing bacteria (SRB) play a role in the degradation of phenanthrene. nbinno.com The initial step in the anaerobic degradation of phenanthrene is often carboxylation, where a carboxyl group is added to the phenanthrene molecule. researchgate.netresearchgate.net This reaction is a key activation step, making the otherwise stable molecule more amenable to further breakdown. google.com Studies have identified metabolites such as phenanthroic acid, indicating that carboxylation is a crucial first step in the anaerobic metabolism of phenanthrene by sulfidogenic consortia. nbinno.comresearchgate.net For instance, a phenanthrene-degrading, sulfate-reducing enrichment culture was found to produce phenanthroic acid as the major intermediate. nbinno.com The biochemical strategy is similar to that of anaerobic naphthalene (B1677914) degradation, involving both carboxylation and the reduction of the aromatic ring system. nbinno.com

Aerobic degradation of phenanthrene by bacteria, on the other hand, typically begins with dioxygenase enzymes attacking the aromatic rings. redalyc.orgmdpi.com This leads to the formation of dihydrodiols, such as cis-3,4-dihydroxy-3,4-dihydrophenanthrene, which are then further metabolized. nih.gov Common intermediates in these pathways include 1-hydroxy-2-naphthoic acid. researchgate.net Fungi can also metabolize phenanthrene, often through different enzymatic pathways involving cytochrome P-450 monooxygenase and epoxide hydrolase, leading to trans-dihydrodiols. sld.cu

Table 1: Microbial Degradation Pathways of Phenanthrene

| Degradation Condition | Key Microorganisms | Initial Reaction | Key Intermediates |

|---|---|---|---|

| Anaerobic | Sulfate-Reducing Bacteria (e.g., Desulfobacteraceae family) | Carboxylation | Phenanthroic acid |

| Aerobic | Bacteria (e.g., Stenotrophomonas maltophilia, Pseudomonas spp., Mycobacterium spp.) | Dioxygenation | Phenanthrene dihydrodiols, 1-hydroxy-2-naphthoic acid |

Note: This data is based on studies of phenanthrene, not specifically this compound.

The bioavailability of PAHs like phenanthrene in soil is heavily influenced by their interaction with soil components. Soil organic matter (SOM) can sorb phenanthrene, which can decrease its availability to microorganisms for degradation. researchgate.net Dissolved organic matter (DOM), however, can bind to phenanthrene and affect its mobility and fate in the soil environment. nih.gov

Glomalin-related soil protein (GRSP), a glycoprotein (B1211001) produced by arbuscular mycorrhizal fungi, has been shown to interact with phenanthrene. nih.govkoreascience.kr Studies have indicated that GRSP can affect the bioavailability of PAHs in the soil. koreascience.kr Research on the binding properties of different molecular weight fractions of GRSP with phenanthrene has shown that higher molecular weight fractions with more phenolic hydroxyl groups exhibit a stronger binding capacity. nih.gov The interaction mechanisms are thought to involve hydrophobic interactions, hydrogen bonding, and π-π stacking. researchgate.net

Table 2: Interaction of Phenanthrene with Soil Components

| Soil Component | Interaction Effect | Key Findings |

|---|---|---|

| Soil Organic Matter (SOM) | Sorption, reduced bioavailability | Higher SOM content can lead to greater sequestration of phenanthrene. |

| Dissolved Organic Matter (DOM) | Binding, affects mobility | Can counteract the inhibition of soil enzyme activities by phenanthrene. nih.gov |

Note: This data is based on studies of phenanthrene, not specifically this compound.

The transformation of phenanthrene can be mediated by enzymes and other small molecules. For example, quercetin (B1663063), a natural flavonoid, has been investigated for its role as a metabolic mediator in the transformation of phenanthrene. redalyc.orgacademie-sciences.fr In enzyme-mediator-substrate systems, quercetin can facilitate the oxidation of phenanthrene. redalyc.org Studies have shown that in the presence of hydrogen peroxide, quercetin can mediate the transformation of a significant percentage of phenanthrene, even in the absence of enzymes like peroxidase. redalyc.orgacademie-sciences.fr This suggests that such flavonoids, present in plant root exudates, could play a role in the phytoremediation of PAH-contaminated soils. The transformation process is proposed to be a sequential oxidation of the phenanthrene molecule mediated by quercetin. redalyc.org

Materials Science and Optoelectronic Applications

Phenanthrene and its derivatives are of interest in materials science due to their rigid, planar structure and electronic properties, which make them suitable building blocks for organic electronic materials. nbinno.com

Organic Light-Emitting Diodes (OLEDs) Component Research

Derivatives of phenanthrene are investigated for their potential use in organic light-emitting diodes (OLEDs). researchgate.net Their electronic properties can be tuned through chemical modification, making them candidates for various roles in OLED devices, such as host materials or components of the emissive layer. nbinno.comgoogle.com Research has focused on synthesizing phenanthrene derivatives that exhibit desirable properties like high thermal stability and specific emission colors, particularly in the blue region of the spectrum. researchgate.net For example, phenanthrene derivatives bearing cyano groups have been synthesized and studied for their potential as electron-injection or hole-blocking layers in OLEDs. While specific research on this compound for OLED applications is not prominent in the literature, the functional aldehyde group could potentially serve as a synthetic handle for creating more complex phenanthrene-based molecules for optoelectronic applications.

Organic Photovoltaics (OPVs) and Solar Cell Material Studies

The phenanthrene scaffold is a subject of investigation in the field of organic photovoltaics, especially in the design of sensitizers for dye-sensitized solar cells (DSSCs). The core principle of a DSSC relies on a dye molecule (sensitizer) that absorbs light and injects an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). The performance of these cells is critically dependent on the dye's ability to absorb a broad range of the solar spectrum and facilitate efficient charge transfer.

Organic dyes for DSSCs are often designed with a Donor-π-Acceptor (D-π-A) architecture. In this structure, an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge (π). This arrangement promotes intramolecular charge transfer (ICT) upon photoexcitation, which is essential for efficient electron injection.

Researchers have utilized derivatives of phenanthrene, such as phenanthrenequinone (B147406), to serve as the π-conjugated bridge in D-π-A structured organic dyes. figshare.com The rigid and planar nature of the phenanthrene unit helps to create a well-defined and highly conjugated pathway for electron transfer between the donor and acceptor moieties.

In one such study, a series of dyes (JH201, JH202, and JH203) were synthesized using a phenanthrenequinone derivative as the π-bridge. figshare.com The study systematically investigated how changing the donor and acceptor groups affected the dyes' photophysical, electrochemical, and photovoltaic properties. For example, replacing a butoxyltriphenylamine donor with a phenothiazine (B1677639) donor resulted in a bathochromic (red) shift in the absorption spectrum of the dye JH203, indicating that it could harvest light at longer wavelengths. figshare.com

When these dyes were incorporated into DSSCs, the device sensitized by JH203 demonstrated the highest power conversion efficiency (PCE) of the series. figshare.com This performance highlights the potential of the phenanthrene core in creating effective π-bridges for high-performance organic dyes in solar cell applications. The aldehyde functional group on this compound makes it a suitable precursor for synthesizing such complex D-π-A dyes through reactions like Knoevenagel condensation.

Table 1: Photovoltaic Performance of DSSCs Based on Phenanthrenequinone-Bridge Dyes

| Dye | PCE (%) | Jsc (mA/cm²) | Voc (mV) | ff |

|---|---|---|---|---|

| JH203 | 6.0 | 11.1 | 720 | 0.749 |

PCE: Power Conversion Efficiency; Jsc: Short-circuit Photocurrent Density; Voc: Open-circuit Photovoltage; ff: Fill Factor. Data sourced from a study on phenanthrenequinone-based dyes under standard AM 1.5G illumination. figshare.com

Thermally Activated Delayed Fluorescence (TADF) Material Development

Derivatives of phenanthrene are being actively explored for their use in organic light-emitting diodes (OLEDs), particularly in the development of emitters that exhibit thermally activated delayed fluorescence (TADF). The TADF mechanism allows for the harvesting of both singlet and triplet excitons for light emission in metal-free organic molecules, enabling internal quantum efficiencies of up to 100%. bohrium.com This process relies on molecules having a very small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST). rsc.org

To achieve a small ΔEST, TADF molecules are typically designed with a donor-acceptor (D-A) structure where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated. The rigid, electron-deficient, and extended π-system of the phenanthrene core makes it an excellent building block for the acceptor moiety in D-A type TADF emitters.

One prominent example involves derivatives based on 2,3-dicyanopyrazino phenanthrene (DCPP), which functions as a strong electron acceptor. bohrium.comresearchgate.net By attaching various electron-donating groups (such as phenoxazine (B87303) or phenothiazine) to the DCPP core, researchers have synthesized a range of TADF molecules with emissions spanning from yellow to deep-red and near-infrared (NIR). bohrium.comresearchgate.net The large, rigid structure of the DCPP acceptor helps to limit non-radiative decay pathways, contributing to high photoluminescence quantum yields. researchgate.net

For instance, the NIR TADF molecule TPA-DCPP, which uses triphenylamine (B166846) (TPA) as the donor and DCPP as the acceptor, exhibits a small ΔEST of 0.13 eV. researchgate.net An OLED device using this material achieved a maximum external quantum efficiency (EQE) of nearly 10% with an emission wavelength of 668 nm. researchgate.net Similarly, red TADF emitters created by combining phenoxazine (PXZ) or phenothiazine (PTZ) donors with the DCPP acceptor have also shown strong performance in OLEDs. bohrium.com

The synthesis of these complex D-A structures can leverage phenanthrene-based precursors. The aldehyde functionality of this compound provides a reactive site for building out the larger, more complex acceptor units required for TADF applications.

Table 2: Performance of OLEDs Using Phenanthrene-Based TADF Emitters

| Emitter | Max. EQE (%) | Emission λ (nm) | Color |

|---|---|---|---|

| TPA-DCPP (doped) | ~10 | 668 | Deep-Red/NIR |

| PXZ-DCPP (doped) | 10.1 | 624 | Red |

| PTZ-DCPP (doped) | 15.1 | 652 | Deep-Red |

EQE: External Quantum Efficiency; λ: Wavelength. Data sourced from studies on DCPP-based TADF emitters. bohrium.comresearchgate.net

Non-linear Optical (NLO) Material Investigations

Phenanthrene derivatives are promising candidates for non-linear optical (NLO) materials, which are crucial for applications in photonics and optoelectronics, such as optical switching and frequency conversion. The NLO response of a molecule is governed by its hyperpolarizability, which is enhanced in molecules with significant intramolecular charge transfer (ICT). nih.gov This is typically achieved in D-π-A systems where electron donor and acceptor groups are linked via a π-conjugated bridge. nih.govresearchgate.net

The phenanthrene ring serves as an excellent π-bridge in NLO chromophores. Its extended conjugation and rigid structure facilitate efficient charge transfer from the donor to the acceptor. This compound is a direct precursor for synthesizing such NLO materials. The aldehyde group can be readily reacted, for instance, through a Claisen-Schmidt condensation with an acetophenone (B1666503) derivative to form a chalcone. researchgate.net Chalcones possess an α,β-unsaturated ketone system that extends the π-conjugation and often exhibit significant NLO properties. researchgate.netanalis.com.my

Quantum computational studies have been used to investigate and predict the NLO behavior of various phenanthrene derivatives. nih.govresearchgate.net These studies calculate properties like the first hyperpolarizability (β), a measure of the second-order NLO response. Research has shown that the magnitude of β in phenanthrene-based systems is highly dependent on the strength and position of the donor and acceptor groups attached to the aromatic core. nih.gov For example, pairing a strong donor like pyrrolidinyl with a strong acceptor like -NO2 on the phenanthrene backbone can significantly enhance the NLO properties. nih.govresearchgate.net

The theoretical calculations demonstrate that phenanthrene derivatives can possess very good NLO behavior, making them attractive targets for experimental synthesis. nih.gov The aldehyde group of this compound provides the synthetic handle needed to attach various donor or acceptor moieties, allowing for the systematic tuning of the molecule's NLO response.

Table 3: Calculated First Hyperpolarizability (β) of Phenanthrene Derivatives

| Donor Group | Acceptor Group | β (a.u.) |

|---|---|---|

| -NH₂ | -NO₂ | 2933.1 |

| -N(CH₃)₂ | -NO₂ | 4107.5 |

| Pyrrolidinyl | -NO₂ | 5476.9 |

| -NH₂ | -C(CN)C(CN)₂ | 7145.4 |

β values are static first hyperpolarizabilities calculated in the gas phase using quantum computational methods. Data sourced from a theoretical study on phenanthrene-based NLO molecules. nih.gov

Development of Adsorbents for Environmental Remediation

The development of high-efficiency adsorbents is a critical area of research for environmental remediation. Graphene and its derivatives, such as graphene oxide (GO), are exceptional candidates for this purpose due to their ultra-high surface area, mechanical stability, and versatile surface chemistry. nih.gov The performance of graphene-based adsorbents can be significantly enhanced by surface functionalization, which involves attaching specific chemical groups to the graphene surface to increase its affinity and selectivity for target pollutants. researchgate.net

While direct studies on this compound-functionalized nanographene are not widely reported, the principles of adsorbent design strongly suggest its potential. The strategy involves covalently linking molecules with a high affinity for certain pollutants to a graphene-based substrate. Aromatic pollutants, such as toluene, are primarily removed from water via hydrophobic interactions and π-π stacking. Therefore, functionalizing graphene with another large polycyclic aromatic hydrocarbon (PAH) like phenanthrene would be expected to enhance its adsorption capacity for these types of molecules.

This compound is an ideal molecule for this purpose. Its reactive aldehyde group provides a convenient anchor for covalent attachment to a modified graphene surface, for example, through the formation of a Schiff base with aminated graphene oxide. The large, planar phenanthrene moiety would then be exposed on the surface of the composite material. This phenanthrene-functionalized surface would offer strong π-π stacking interactions with aromatic pollutants like toluene, leading to their effective extraction from contaminated water. nih.gov

This approach is supported by studies where related aromatic compounds have been used to functionalize adsorbents. For instance, composites based on graphene oxide have been developed for the removal of other PAHs like naphthalene. kisti.re.kr The combination of the high surface area of nanographene with the strong adsorptive interactions provided by the phenanthrene unit presents a promising, though not yet fully explored, avenue for creating advanced materials for environmental remediation.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Selectivity and Sustainability

The development of efficient and environmentally benign methods for synthesizing phenanthrene (B1679779) derivatives is a paramount goal. Future research is trending towards palladium-catalyzed domino reactions, which allow for the construction of complex phenanthrene structures from simple starting materials in a single pot. nih.gov One such novel protocol utilizes aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene, proceeding through C-H activation, decarbonylation, and a retro-Diels-Alder process to deliver high yields in short reaction times. nih.gov This approach is compatible with a wide array of functional groups, showcasing its robustness. nih.gov

Another promising avenue involves the cycloaddition of prenylated carbene complexes with 2-alkynylbenzoyl derivatives. nih.gov This method can produce phenanthrene structures through a series of steps including iodine-induced cyclization and alkyl migration, offering a unique pathway to substituted phenanthrenes. nih.gov

Future work should focus on expanding the substrate scope of these reactions, reducing catalyst loading, and utilizing greener solvents to further enhance the sustainability of these synthetic routes.

| Synthetic Method | Key Reactants | Catalyst/Reagent | Key Features |

| Palladium-Catalyzed Domino Reaction | Aryl iodides, ortho-bromobenzoyl chlorides, norbornadiene | Palladium | One-pot synthesis, high yields, short reaction times, wide functional group tolerance. nih.gov |

| Carbene Complex Cycloaddition | Prenylated carbene complexes, 2-alkynylbenzoyl derivatives | Iodine | Forms phenanthrene derivatives via diene-alcohol intermediates and alkyl migration. nih.gov |

Deeper Mechanistic Understanding of Complex Transformations

While synthetic methods are advancing, a deeper mechanistic understanding of the transformations that form and utilize the phenanthrene core is crucial for optimization and innovation. The formation of the phenanthrene skeleton itself can occur through complex pathways, such as the ring closure of a diacetylene-naphthalene intermediate. researchgate.net